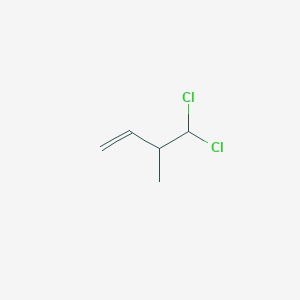
4,4-Dichloro-3-methylbut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dichloro-3-methylbut-1-ene is an organic compound with the molecular formula C₅H₈Cl₂ It is a chlorinated derivative of butene, characterized by the presence of two chlorine atoms and a methyl group attached to the butene backbone
准备方法
Synthetic Routes and Reaction Conditions: 4,4-Dichloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylbut-1-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and is conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 4,4-Dichloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with reagents such as hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a catalyst or under UV light.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Major Products Formed:
Substitution: Formation of compounds such as 4-chloro-3-methylbut-1-ene.
Addition: Formation of 4,4-dibromo-3-methylbutane or 4,4-dichloro-3-methylbutane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
科学研究应用
4,4-Dichloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4-Dichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. Additionally, the double bond in the butene moiety can participate in electrophilic addition reactions, resulting in the formation of addition products.
相似化合物的比较
3-Methylbut-1-ene: A non-chlorinated analog with similar structural features but lacking the chlorine atoms.
4,4-Dibromo-3-methylbut-1-ene: A brominated analog with bromine atoms instead of chlorine.
2-Methylbut-2-ene: An isomer with a different arrangement of the double bond and substituents.
Uniqueness: 4,4-Dichloro-3-methylbut-1-ene is unique due to the presence of two chlorine atoms at the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This unique structure allows for specific reactions and applications that are not possible with other similar compounds.
属性
CAS 编号 |
88226-91-9 |
|---|---|
分子式 |
C5H8Cl2 |
分子量 |
139.02 g/mol |
IUPAC 名称 |
4,4-dichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(6)7/h3-5H,1H2,2H3 |
InChI 键 |
FQKJYZHLMHBKPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


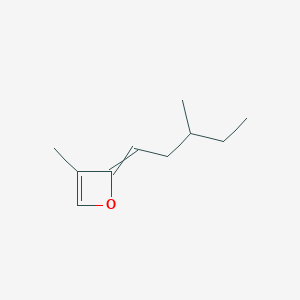
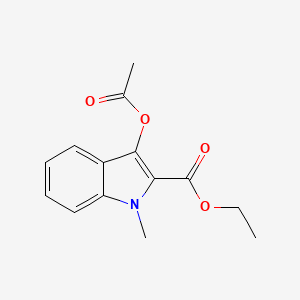
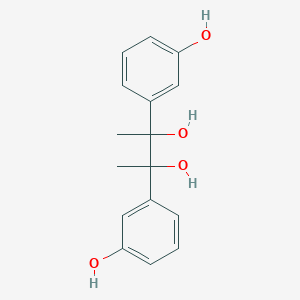
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
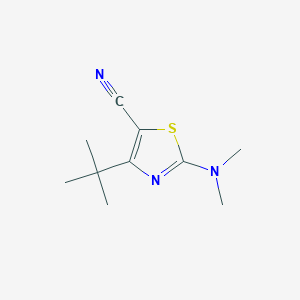
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
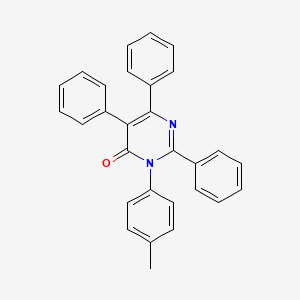
![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
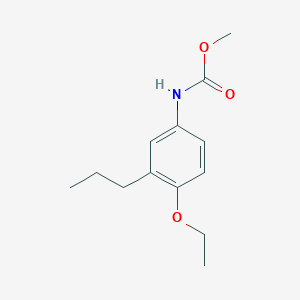
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

